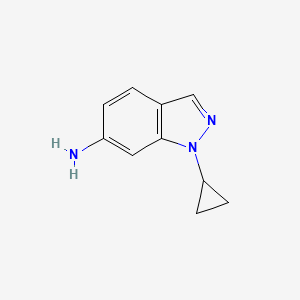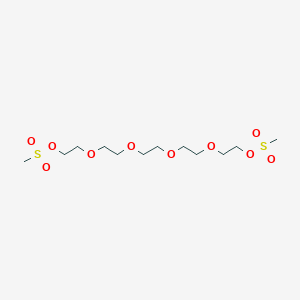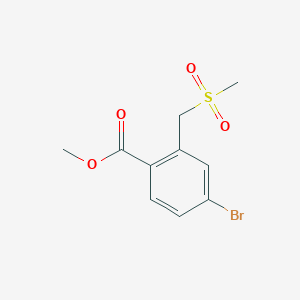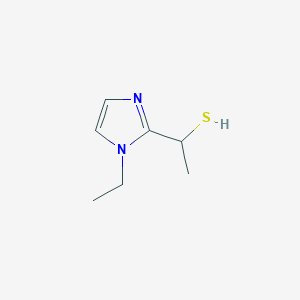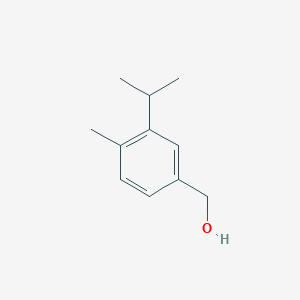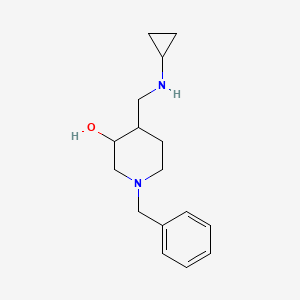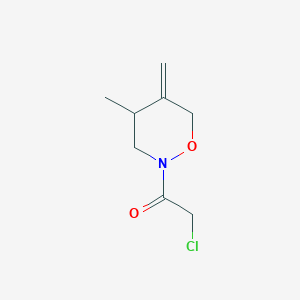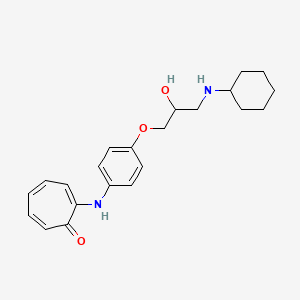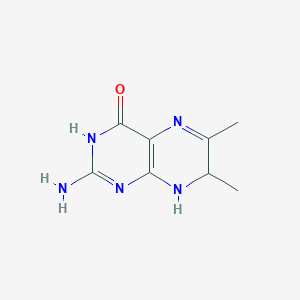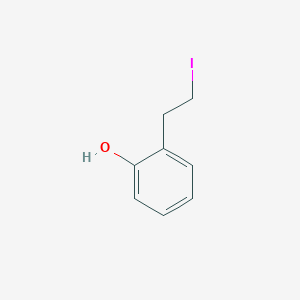
2-(2-Iodoethyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Iodoethyl)phenol is an organic compound with the molecular formula C8H9IO It is a derivative of phenol, where an iodine atom is attached to the ethyl group at the ortho position relative to the hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
2-(2-Iodoethyl)phenol can be synthesized through several methods. One common approach involves the reaction of 4-methoxyphenethyl alcohol with hydriodic acid. The reaction is typically carried out by refluxing the alcohol with 47% hydriodic acid, leading to the formation of this compound .
Industrial Production Methods
On an industrial scale, phenols, including this compound, can be produced through nucleophilic aromatic substitution reactions. These reactions involve the substitution of a halogen atom on an aromatic ring with a nucleophile. The reaction conditions often require the presence of electron-withdrawing groups on the aromatic ring to facilitate the substitution .
化学反应分析
Types of Reactions
2-(2-Iodoethyl)phenol undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The hydroxyl group in phenols is a strongly activating, ortho- and para-directing substituent, making phenols highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions.
Oxidation: Phenols can be oxidized to quinones. For example, oxidation of phenol yields 2,5-cyclohexadiene-1,4-dione (quinone).
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as halogens, nitric acid, sulfuric acid, and alkyl halides are commonly used under acidic conditions.
Oxidation: Potassium nitrosodisulfonate (Fremy’s salt) is a common oxidizing agent.
Reduction: Sodium borohydride (NaBH4) and tin(II) chloride (SnCl2) are used for reduction reactions.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, sulfonated, and alkylated phenols.
Oxidation: Quinones are the major products.
Reduction: Hydroquinones are formed from the reduction of quinones.
科学研究应用
2-(2-Iodoethyl)phenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Industry: Phenolic compounds are used in the production of resins, plastics, and pharmaceuticals.
作用机制
The mechanism of action of 2-(2-Iodoethyl)phenol involves its interaction with various molecular targets and pathways:
相似化合物的比较
2-(2-Iodoethyl)phenol can be compared with other similar compounds, such as:
2-Iodophenol: Similar in structure but lacks the ethyl group.
4-Iodophenol: Iodine is attached at the para position relative to the hydroxyl group.
2-(2-Iodoethyl)benzene: Similar structure but lacks the hydroxyl group.
属性
分子式 |
C8H9IO |
|---|---|
分子量 |
248.06 g/mol |
IUPAC 名称 |
2-(2-iodoethyl)phenol |
InChI |
InChI=1S/C8H9IO/c9-6-5-7-3-1-2-4-8(7)10/h1-4,10H,5-6H2 |
InChI 键 |
BJTFIECGDBKQNQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CCI)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


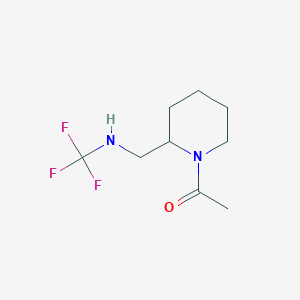
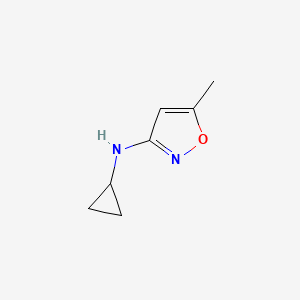
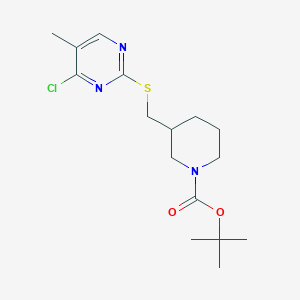
![1-Azabicyclo[3.2.2]nonan-3-OL](/img/structure/B13966651.png)
![5-[[4-(diethylamino)phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate](/img/structure/B13966657.png)
